N-Methyl Metribuzin

説明

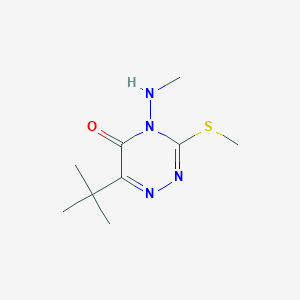

Structure

3D Structure

特性

IUPAC Name |

6-tert-butyl-4-(methylamino)-3-methylsulfanyl-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4OS/c1-9(2,3)6-7(14)13(10-4)8(15-5)12-11-6/h10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFWXRSTOLHNFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(N(C1=O)NC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70538663 | |

| Record name | 6-tert-Butyl-4-(methylamino)-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56742-45-1 | |

| Record name | 6-tert-Butyl-4-(methylamino)-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Methyl Metribuzin: Structure, Properties, and Analysis

Introduction

N-Methyl Metribuzin is an aminotriazinone and the methylamine analogue of the widely-used herbicide Metribuzin.[1][2] While Metribuzin is a well-documented selective herbicide, N-Methyl Metribuzin is often considered an impurity or a related compound in its synthesis.[3] Understanding the chemical structure, properties, and mechanism of N-Methyl Metribuzin is critical for researchers in agrochemical development, environmental science, and toxicology. This guide provides a comprehensive technical overview of N-Methyl Metribuzin, leveraging established knowledge of its parent compound, Metribuzin, to offer field-proven insights for drug development professionals and scientists.

Chemical Identity and Physicochemical Properties

N-Methyl Metribuzin, systematically named 6-(1,1-Dimethylethyl)-4-(methylamino)-3-(methylthio)-1,2,4-triazin-5(4H)-one, is a derivative of the triazinone chemical class.[4] Its core structure is analogous to Metribuzin, with the key difference being the methylation of the amino group at the 4-position.

Below is the chemical structure of N-Methyl Metribuzin:

Figure 1. Chemical Structure of N-Methyl Metribuzin.

A summary of its key physicochemical properties is presented in Table 1. For context, the properties of the parent compound, Metribuzin, are included for comparison.

Table 1: Physicochemical Properties of N-Methyl Metribuzin and Metribuzin

| Property | N-Methyl Metribuzin | Metribuzin | Source(s) |

|---|---|---|---|

| IUPAC Name | 6-tert-butyl-4-(methylamino)-3-(methylthio)-1,2,4-triazin-5(4H)-one | 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5-one | [5][6] |

| Synonyms | Metribuzin-N-methyl, Metribuzin Methylamine | Sencor, Lexone | [1][4] |

| CAS Number | 56742-45-1 | 21087-64-9 | [4][7] |

| Molecular Formula | C₉H₁₆N₄OS | C₈H₁₄N₄OS | [4][8] |

| Molecular Weight | 228.32 g/mol | 214.29 g/mol | [7][8] |

| Appearance | White to Off-White Solid | Colorless crystalline solid | [1][8] |

| Melting Point | 134-135°C | 125-126.5°C | [1][6] |

| Water Solubility | Data not available | 1050-1220 mg/L (at 20°C) | [6][9] |

| Solubility (Organic) | Soluble in DMSO, Methanol (slightly, heated) | Soluble in aromatic and chlorinated hydrocarbon solvents |[1][9] |

Core Mechanism of Action: Inhibition of Photosystem II

N-Methyl Metribuzin, like its parent compound, functions as a potent inhibitor of photosynthesis.[1] The primary target is the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[10][11]

The causality behind this mechanism is the compound's ability to bind to the D1 quinone-binding protein within the PSII complex.[5] This binding event physically blocks the electron transport chain, specifically interrupting the flow of electrons from the primary electron acceptor (Qₐ) to plastoquinone (PQ).[3] The consequences of this blockage are twofold:

-

Cessation of ATP and NADPH Production: The disruption of the electron transport chain halts the production of ATP and NADPH, which are essential energy-carrying molecules required for CO₂ fixation and subsequent plant growth.[10]

-

Oxidative Stress: The blockage leads to the formation of highly reactive oxygen species (ROS). These molecules initiate a cascade of lipid and protein peroxidation, causing rapid destruction of cell membranes. This results in cellular leakage, tissue necrosis (browning and death), and ultimately, the death of the plant.[9]

Injury symptoms in susceptible plants typically manifest as interveinal or marginal chlorosis (yellowing) on older leaves, which progresses to necrosis.[12]

Caption: N-Methyl Metribuzin blocks the electron transport chain at Photosystem II.

Synthesis and Regioselectivity

The synthesis of N-Methyl Metribuzin is intrinsically linked to the production of Metribuzin. The critical step is the methylation of the precursor, 4-amino-6-tert-butyl-3-thio-1,2,4-triazin-5(4H)-one. This precursor exists in tautomeric forms (thione and thiol), which present two nucleophilic sites for methylation: the sulfur atom and the nitrogen atom of the amino group.[3]

-

S-methylation yields the desired herbicide, Metribuzin.

-

N-methylation yields the isomer, N-Methyl Metribuzin.

Achieving high selectivity for S-methylation is the primary challenge in industrial Metribuzin synthesis. However, by altering reaction conditions, such as pH, the synthesis can be directed to favor the N-methylated product.[13]

Caption: Synthesis workflow highlighting the selective methylation step.

Exemplary Synthesis Protocol (Adapted from Metribuzin Synthesis)

This protocol describes a general method for the methylation step, which can be adapted to influence the ratio of N-methylated to S-methylated products.

-

Preparation: In a suitable reaction vessel, dissolve 4-amino-6-tert-butyl-3-thio-1,2,4-triazin-5(4H)-one in an appropriate solvent system containing an aqueous base (e.g., caustic soda). A phase-transfer catalyst (e.g., polyethylene glycol) may be added.[3]

-

Methylation: Cool the mixture to a controlled temperature (e.g., 20-28°C). Introduce the methylating agent (e.g., methyl bromide or dimethyl sulfate) under vigorous stirring.[3][8]

-

pH Control: Critically, maintain the pH of the reaction mixture within a specific range (e.g., 8.5-9.0) during the addition of the methylating agent. This parameter is key to influencing the regioselectivity of the reaction.[3]

-

Reaction Completion: After the addition is complete, allow the reaction to proceed at a slightly elevated temperature (e.g., 48-55°C) for a defined period (e.g., 0.5-1.5 hours) to ensure completion.[3]

-

Work-up and Isolation: Cool the reaction mixture. The product can then be isolated through filtration, washing, and drying to yield a mixture of Metribuzin and N-Methyl Metribuzin, which can be further purified chromatographically.[3]

Analytical Methodologies

Accurate detection and quantification of N-Methyl Metribuzin, especially as an impurity in technical-grade Metribuzin, requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC/MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.[14]

Detailed Protocol: LC/MS/MS Analysis

This protocol provides a self-validating system for the determination of Metribuzin and its N-methyl derivative in a sample matrix.

-

Sample Preparation:

-

Accurately weigh the sample material.

-

Perform a solvent extraction using a mixture such as acetonitrile and water.

-

Vortex the sample to ensure thorough mixing and extraction.

-

Centrifuge the sample to pellet solid particulates.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

-

-

LC/MS/MS Instrumentation and Conditions:

-

LC System: Agilent or Waters HPLC system.

-

Mass Spectrometer: AB Sciex 6500 or equivalent.[14]

-

Column: Phenomenex Kinetex C8 (3.0 mm x 100 mm, 2.6 µm) or equivalent.[14]

-

Mobile Phase A: Water:Acetonitrile (9:1, v/v) with 0.2% Acetic Acid.[14]

-

Mobile Phase B: Acetonitrile with 0.2% Acetic Acid.[14]

-

Gradient: A time-programmed gradient is used to separate the analytes.

-

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.[14]

-

Detection: Multiple Reaction Monitoring (MRM). At least two ion transitions should be monitored for each analyte—one for quantification and one for confirmation.

-

Metribuzin Transitions (example): m/z 215.1 → 187.1 (quantification), m/z 215.1 → 145.0 (confirmation).[14]

-

N-Methyl Metribuzin Transitions: These would be determined via infusion of a pure standard but would be expected at m/z 229.1 → [fragment ions].

-

-

-

Quantification:

Caption: Standard analytical workflow for the quantification of N-Methyl Metribuzin.

Toxicological and Environmental Profile

Specific toxicological and environmental fate data for N-Methyl Metribuzin are not extensively published. Therefore, the profile of the parent compound, Metribuzin, serves as an essential and authoritative reference point.

Toxicological Summary (Metribuzin)

Metribuzin is classified as slightly toxic (EPA Toxicity Class III).[9] The primary routes of human exposure are dermal and occur during mixing, loading, and application.

Table 2: Acute Toxicity Profile of Metribuzin

| Study Type | Result | Toxicity Category | Source(s) |

|---|---|---|---|

| Acute Oral LD₅₀ (rat) | 1090 - 2345 mg/kg | III | [9] |

| Acute Dermal LD₅₀ (rat) | > 20,000 mg/kg | IV | |

| Acute Inhalation LC₅₀ (rat) | > 20 mg/L (1 hr) | IV | |

| Eye Irritation (rabbit) | Minimal irritant | IV | |

| Skin Irritation (rabbit) | Slight irritant | IV |

| Skin Sensitization (guinea pig) | Not a sensitizer | N/A | |

Long-term exposure studies in animals have identified the liver and kidneys as the main target organs.[16]

Environmental Fate and Ecotoxicity (Metribuzin)

Metribuzin's environmental behavior is characterized by moderate persistence and a potential for groundwater contamination, particularly in soils with low organic matter and clay content.

Table 3: Environmental Fate Characteristics of Metribuzin

| Property | Value / Characteristic | Interpretation | Source(s) |

|---|---|---|---|

| Soil Half-Life | 30 - 120 days (typically ~60 days) | Moderate persistence | [9] |

| Primary Degradation Pathway | Microbial breakdown | Biodegradable | |

| Soil Mobility | High potential for leaching in sandy, low-organic soils | Potential groundwater contaminant | [9] |

| Aquatic Half-Life (Pond Water) | ~7 days | Low persistence in water | [9] |

| Photodecomposition/Volatilization | Slight loss | Stable under field conditions | |

Metribuzin is considered moderately toxic to birds and freshwater invertebrates and slightly toxic to fish.[9]

Conclusion

N-Methyl Metribuzin is a significant compound in the study of triazinone herbicides, primarily as a structural analogue and synthetic isomer of Metribuzin. Its presumed mechanism of action, the inhibition of Photosystem II, mirrors that of its parent compound, making it a subject of interest for structure-activity relationship studies. The key challenges and areas of focus for researchers involve the control of regioselectivity during synthesis to isolate either Metribuzin or its N-methylated counterpart and the use of highly sensitive analytical techniques like LC/MS/MS for accurate quantification. While its specific toxicological and environmental profile requires further investigation, the extensive data available for Metribuzin provides a robust framework for initial assessment and handling protocols.

References

-

Material Safety Data Sheet: Metribuzin Technical. (n.d.). Meghmani Industries Limited. Retrieved from [Link]

-

Metribuzin (Ref: DPX G2504). (n.d.). AERU, University of Hertfordshire. Retrieved from [Link]

-

Pesticide Fact Sheet: Metribuzin. (1985). EPA NEPS. Retrieved from [Link]

-

Photosystem II inhibitors – Triazine Herbicides. (2015). NC State Extension Publications. Retrieved from [Link]

-

The Effect of Herbicide Metribuzin on Environment and Human: A Systematic Review. (2023). ResearchGate. Retrieved from [Link]

-

Selected physical properties of metribuzin environmental degradates. (n.d.). ResearchGate. Retrieved from [Link]

-

Efficient and Selective Synthesis of Metribuzin and Its Isomer via Simple Acid-Base Regulation Strategy. (2024). ResearchGate. Retrieved from [Link]

-

Metribuzin. (n.d.). PubChem. Retrieved from [Link]

-

Metribuzin. (n.d.). Wikipedia. Retrieved from [Link]

-

DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. (n.d.). CORE. Retrieved from [Link]

-

Effects of environmental factors on the activity of metribuzin in plants. (n.d.). CAWS – Council of Australasian Weed Societies. Retrieved from [Link]

-

Analytical method for metribuzin and its transformation products. (n.d.). EPA. Retrieved from [Link]

-

Efficacy of Slow-Release Formulations of Metribuzin and Tribenuron Methyl Herbicides. (2020). NIH. Retrieved from [Link]

-

Health Effects Support Document for Metribuzin. (2003). EPA. Retrieved from [Link]

-

Synthesis method of metribuzin. (n.d.). Patsnap. Retrieved from [Link]

-

metribuzin. (n.d.). Stenutz. Retrieved from [Link]

-

Metribuzin - Active Ingredient Page. (n.d.). Chemical Warehouse. Retrieved from [Link]

-

N-Methyl Metribuzin. (n.d.). AdooQ®. Retrieved from [Link]

Sources

- 1. Metribuzin Impurity 4 - SRIRAMCHEM [sriramchem.com]

- 2. adooq.com [adooq.com]

- 3. Page loading... [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. N-Methyl Metribuzin | CAS 56742-45-1 | LGC Standards [lgcstandards.com]

- 6. meghmaniglobal.com [meghmaniglobal.com]

- 7. biosynth.com [biosynth.com]

- 8. Metribuzin - Wikipedia [en.wikipedia.org]

- 9. EXTOXNET PIP - METRIBUZIN [extoxnet.orst.edu]

- 10. chemicalwarehouse.com [chemicalwarehouse.com]

- 11. pomais.com [pomais.com]

- 12. Metribuzin Impurity; N-Methyl Metribuzin - GalChimia [catalog.galchimia.com]

- 13. researchgate.net [researchgate.net]

- 14. epa.gov [epa.gov]

- 15. 赛克津 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Synthesis Pathway of N-Methyl Metribuzin

Abstract

Metribuzin, a key herbicide in the triazinone class, functions by inhibiting photosystem II in target weeds.[1][2] Its synthesis has been well-established, but the selective synthesis of its N-methylated isomer, N-Methyl Metribuzin (CAS 56742-45-1), has been a significant challenge.[1][3] This isomer is often an undesired byproduct in traditional Metribuzin synthesis, forming difficult-to-separate eutectic mixtures.[1] This guide provides a comprehensive overview of the synthesis of N-Methyl Metribuzin, focusing on the core principles of regioselectivity and a modern approach that leverages pH control to achieve high-yield, selective N-methylation. This document is intended for researchers and professionals in agrochemical development and synthetic chemistry.

The Precursor and the Challenge of Regioselective Methylation

The synthesis of both Metribuzin and N-Methyl Metribuzin begins with a common precursor: 4-amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one.[4][5] The critical challenge in synthesizing either compound selectively lies in the inherent chemical nature of this precursor, which exists in a tautomeric equilibrium between a thione and a thiol form.[1]

This tautomerism presents two primary nucleophilic sites for methylation:

-

The Sulfur Atom (Thiol form): Methylation at this site leads to the formation of Metribuzin (S-methylation).

-

A Nitrogen Atom (Thione form): Methylation at the N4-amino group or other ring nitrogens can occur. Specifically, methylation at the exocyclic amino group after S-methylation, or potentially at a ring nitrogen, can lead to isomers. The primary isomer of concern and the subject of this guide is formed through methylation at the N4 position, yielding N-Methyl Metribuzin.[1][6]

Historically, synthesis methods using methylating agents like methyl bromide or dimethyl sulfate often produce a mixture of S- and N-methylated products, with the S-methylated Metribuzin being the desired outcome.[1] The focus of process chemistry has been to maximize the yield of Metribuzin while minimizing its N-methylated isomer.

Caption: Tautomeric forms of the precursor leading to different methylation products.

The Core Principle: pH-Controlled Selective Synthesis

Recent advancements have demonstrated that the selective synthesis of either Metribuzin or its N-methyl isomer can be achieved with high efficiency by simple acid-base regulation.[6] This innovative approach allows for precise control over the reaction's outcome by modulating the pH of the reaction medium.[6]

The Causality Behind pH Control:

The principle of this selectivity lies in the differential acidity of the thiol (S-H) and amino (N-H) protons.

-

In a basic medium (higher pH): The more acidic thiol proton is preferentially removed, forming a thiolate anion (-S⁻). This highly nucleophilic anion readily attacks the methylating agent, leading to selective S-methylation and the formation of Metribuzin.

-

In an acidic or near-neutral medium (lower pH): The formation of the thiolate anion is suppressed. Under these conditions, the nitrogen atom of the amino group acts as the primary nucleophile, leading to preferential N-methylation and the formation of N-Methyl Metribuzin.

This pH-induced control provides a robust and elegant solution to the long-standing problem of regioselectivity in Metribuzin synthesis. By simply adjusting the pH, one can direct the methylation to the desired atom with high precision, achieving yields of up to 99% for either isomer.[6]

Caption: pH-controlled selective synthesis of Metribuzin and N-Methyl Metribuzin.

Synthesis Pathway and Experimental Protocol for N-Methyl Metribuzin

While the precise, field-proven protocol from Qi et al. is not publicly detailed, a robust, logical protocol for the selective synthesis of N-Methyl Metribuzin can be designed based on the principle of pH-controlled methylation. This protocol aims to create conditions that favor N-methylation over S-methylation.

Reagents and Materials

| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Role |

| 4-amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one | 33509-43-2 | 200.26 | Precursor |

| Dimethyl Sulfate | 77-78-1 | 126.13 | Methylating Agent |

| Acetone | 67-64-1 | 58.08 | Solvent |

| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Mild Base (for control) |

| Hydrochloric Acid (HCl), 1M solution | 7647-01-0 | 36.46 | pH adjustment |

| Deionized Water | 7732-18-5 | 18.02 | Solvent/Washing |

Step-by-Step Experimental Protocol

Objective: To synthesize N-Methyl Metribuzin via selective N-methylation of the triazinone precursor.

-

Reaction Setup:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 10.0 g (0.05 mol) of 4-amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one.

-

Add 100 mL of acetone to the flask and stir the mixture to form a suspension.

-

-

pH Adjustment and Control:

-

Add a mild base, such as 7.6 g (0.055 mol) of anhydrous potassium carbonate. The goal is to maintain a near-neutral or slightly acidic pH once the reaction commences, which suppresses the deprotonation of the thiol group.

-

Monitor the pH of the suspension. If necessary, adjust to approximately pH 6.5-7.0 using a dilute solution of HCl.

-

-

Addition of Methylating Agent:

-

Slowly add 6.94 g (5.25 mL, 0.055 mol) of dimethyl sulfate to the dropping funnel.

-

Add the dimethyl sulfate dropwise to the stirred suspension over a period of 30-45 minutes.

-

Maintain the reaction temperature between 20-25°C using a water bath. An exothermic reaction may occur, so careful control of the addition rate is crucial.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature for 4-6 hours after the addition is complete.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material and the formation of the product.

-

-

Work-up and Isolation:

-

Once the reaction is complete, filter the mixture to remove any inorganic salts (e.g., potassium sulfate).

-

Transfer the filtrate to a rotary evaporator and remove the acetone under reduced pressure.

-

To the resulting residue, add 100 mL of cold deionized water. The N-Methyl Metribuzin product should precipitate as a solid.

-

Stir the aqueous suspension for 30 minutes in an ice bath to maximize precipitation.

-

-

Purification:

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water (3 x 30 mL).

-

Dry the product in a vacuum oven at 50°C to a constant weight.

-

For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

-

Conclusion

The synthesis of N-Methyl Metribuzin, once a challenge of controlling an undesired side reaction, is now achievable as a primary synthetic goal. The key to this transformation lies in the understanding and application of fundamental chemical principles, specifically the pH-dependent nucleophilicity of the precursor molecule. By leveraging a simple acid-base regulation strategy, chemists can now selectively and efficiently produce N-Methyl Metribuzin in high yields. This approach not only provides access to this specific isomer for further research and development but also represents a significant advancement in the controlled synthesis of complex heterocyclic molecules.

References

-

Qi, L., Li, N., Li, H.-Y., Qin, H.-Y., Shen, L.-L., Wang, J., & Yu, F. (n.d.). Efficient and Selective Synthesis of Metribuzin and Its Isomer via Simple Acid-Base Regulation Strategy. ResearchGate. Available at: [Link]

-

O'Donovan, R. (n.d.). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. Thesis. Available at: [Link]

- Google Patents. (n.d.). WO2020239105A1 - Method for synthesizing metribuzin.

-

AdooQ Bioscience. (n.d.). N-Methyl Metribuzin. Available at: [Link]

-

WIPO Patentscope. (n.d.). WO/2020/239105 METHOD FOR SYNTHESIZING METRIBUZIN. Available at: [Link]

-

PubChem. (n.d.). 4-Amino-6-(tert-butyl)-4H-1,2,4-triazine-3-thione-5-one. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. doras.dcu.ie [doras.dcu.ie]

- 3. scbt.com [scbt.com]

- 4. WO2020239105A1 - Method for synthesizing metribuzin - Google Patents [patents.google.com]

- 5. 4-Amino-6-(tert-butyl)-4H-1,2,4-triazine-3-thione-5-one | C7H12N4OS | CID 676486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

N-Methyl Metribuzin CAS number and molecular weight

An In-Depth Technical Guide to N-Methyl Metribuzin

For professionals in research, chemical sciences, and drug development, a thorough understanding of specific chemical entities is paramount. This guide provides a detailed examination of N-Methyl Metribuzin, a derivative of the widely used herbicide Metribuzin. We will explore its fundamental chemical properties, delve into its biological mechanism of action, and provide practical, field-tested protocols for its synthesis and analysis.

Core Chemical Identity and Properties

N-Methyl Metribuzin, known systematically as 6-(tert-butyl)-4-(methylamino)-3-(methylthio)-1,2,4-triazin-5(4H)-one, is a key metabolite and derivative of Metribuzin.[1][2][3] Its core structure is based on a triazinone ring, which is fundamental to its chemical behavior and biological activity.

Quantitative Data Summary

For ease of reference, the essential physicochemical properties of N-Methyl Metribuzin are summarized below.

| Property | Value | Source(s) |

| CAS Number | 56742-45-1 | [1][2][4][5][6] |

| Molecular Formula | C₉H₁₆N₄OS | [1][4][5] |

| Molecular Weight | 228.31 g/mol | [1][2][3][4][5] |

| IUPAC Name | 6-(tert-butyl)-4-(methylamino)-3-(methylthio)-1,2,4-triazin-5(4H)-one | [2][5] |

| Synonyms | 6-(1,1-Dimethylethyl)-4-(methylamino)-3-(methylthio)-1,2,4-triazin-5(4H)-one | [1][3][4] |

| Accurate Mass | 228.1045 | [1][5] |

Mechanism of Action: Photosystem II Inhibition

The herbicidal activity of triazinone-class compounds, including the parent Metribuzin, is well-established.[7][8] N-Methyl Metribuzin is understood to function through the same primary mechanism: the inhibition of photosynthesis at the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[7][8][9]

Causality of Action: The herbicide molecule binds to the D1 quinone-binding protein within the PSII complex. This binding action physically blocks the plastoquinone (PQ) binding site, which is the crucial acceptor for electrons photochemically excited from the P680 reaction center. By interrupting this electron flow, the entire photosynthetic electron transport chain is halted. This disruption prevents the production of ATP and NADPH, the essential energy and reducing power molecules required for carbon fixation and plant growth, ultimately leading to oxidative stress and cell death in susceptible plants.[8][9][10]

Caption: Inhibition of electron transport in Photosystem II by N-Methyl Metribuzin.

Synthesis Protocol: Selective S-Methylation

The synthesis of N-Methyl Metribuzin hinges on the selective methylation of its precursor, 4-amino-6-tert-butyl-3-thio-1,2,4-triazin-5(4H)-one. The key challenge is that the precursor exists in tautomeric forms, presenting two potential methylation sites: the sulfur (thiol) and a nitrogen atom.[11] Selective S-methylation is required to produce Metribuzin and its N-methyl derivative, while N-methylation leads to undesired isomers. Recent methodologies have focused on acid-base regulation to achieve high selectivity.[12]

The following protocol is a generalized procedure based on methods described for producing Metribuzin, which can be adapted for N-Methyl Metribuzin.[11][13]

Experimental Protocol: Synthesis of N-Methyl Metribuzin

-

Precursor Dissolution: In a suitable reaction vessel, dissolve the precursor, 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one, in concentrated sulfuric acid under controlled heating until the solution is clear.[13] This step protonates the triazinone ring, preparing it for the methylation reaction.

-

Temperature Control: Cool the reaction mixture to a precisely controlled temperature (e.g., 40°C) to manage the exothermic nature of the subsequent step.[13]

-

Methylation: Add a methylating agent, such as dimethyl sulfate or methanol, dropwise to the cooled solution.[7][13] The reaction is maintained at an elevated temperature (e.g., 70-75°C) for several hours to ensure complete reaction.[13] The acidic environment preferentially directs methylation to the sulfur atom.

-

Precipitation: After the reaction period, cool the mixture and carefully add water dropwise. This will cause the product, N-Methyl Metribuzin sulfate, to precipitate out of the solution.[13]

-

Neutralization and Extraction: Suspend the precipitated sulfate salt in an organic solvent (e.g., xylene). Neutralize the suspension by adding a base, such as a sodium hydroxide solution, until the pH is approximately 9.[13] This converts the salt to its free base form.

-

Purification: Separate the organic phase. The final product can be purified through recrystallization by cooling the organic solution, followed by filtration and drying to yield high-purity N-Methyl Metribuzin.[13]

Caption: Workflow for the selective synthesis of N-Methyl Metribuzin.

Analytical Methodology: LC/MS/MS Quantification

For the accurate detection and quantification of N-Methyl Metribuzin in complex matrices such as soil, water, or biological samples, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC/MS/MS) is the method of choice. This technique offers superior sensitivity and selectivity.[14][15]

Protocol: LC/MS/MS Analysis

-

Sample Preparation:

-

Solid Samples (e.g., soil): Perform a solvent extraction using an appropriate organic solvent like acetonitrile.

-

Liquid Samples (e.g., water): May require solid-phase extraction (SPE) for concentration and cleanup.

-

Vortex and centrifuge the extract to remove particulates. The supernatant is then filtered (e.g., 0.45 µm filter) prior to analysis.[16]

-

-

Chromatographic Separation (LC):

-

Mass Spectrometric Detection (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive mode is highly effective for this class of compounds.[14][15]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions.

-

Ion Transitions: For Metribuzin (as a reference), transitions like m/z 215.1→187.1 (quantitation) and m/z 215.1→145.1 (confirmation) are monitored.[14][15] Analogous transitions would be optimized for N-Methyl Metribuzin (m/z 229.1).

-

-

Quantification: A calibration curve is generated using certified reference standards of N-Methyl Metribuzin at various concentrations to ensure accurate quantification of the analyte in the unknown samples.

Caption: General workflow for the analysis of N-Methyl Metribuzin by LC/MS/MS.

References

-

Development and Validation of RP-HPLC and UV Methods of Analysis for Metribuzin in Its Formulation . Asian Journal of Chemistry. [Link]

-

Analytical method for metribuzin and its transformation products . U.S. Environmental Protection Agency. [Link]

-

Metribuzin . Wikipedia. [Link]

-

Metribuzin - Active Ingredient Page . Chemical Warehouse. [Link]

-

Analytical method for metribuzin and its transformation products (ILV) . U.S. Environmental Protection Agency. [Link]

-

Extractive spectrophotometric method for determination of metribuzin herbicide . PubMed. [Link]

-

HPLC Methods for analysis of Metribuzin . HELIX Chromatography. [Link]

-

Metribuzin | C8H14N4OS | CID 30479 . PubChem - NIH. [Link]

-

Efficacy of Slow-Release Formulations of Metribuzin and Tribenuron Methyl Herbicides . NIH. [Link]

-

DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE . CORE. [Link]

-

Metribuzin synthesis method . Patsnap. [Link]

-

Efficient and Selective Synthesis of Metribuzin and Its Isomer via Simple Acid‐Base Regulation Strategy . ResearchGate. [Link]

-

A new series of acylhydrazones derived from metribuzin with modulated herbicidal activity . NIH - PMC. [Link]

Sources

- 1. N-Methyl Metribuzin | CAS 56742-45-1 | LGC Standards [lgcstandards.com]

- 2. clearsynth.com [clearsynth.com]

- 3. Metribuzin-N-methyl | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. Metribuzin-N-methyl | CAS 56742-45-1 | LGC Standards [lgcstandards.com]

- 6. Metribuzin-N-methyl | CAS 56742-45-1 | LGC Standards [lgcstandards.com]

- 7. Metribuzin - Wikipedia [en.wikipedia.org]

- 8. chemicalwarehouse.com [chemicalwarehouse.com]

- 9. Efficacy of Slow-Release Formulations of Metribuzin and Tribenuron Methyl Herbicides for Controlling Weeds of Various Species in Wheat and Barley Stands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EXTOXNET PIP - METRIBUZIN [extoxnet.orst.edu]

- 11. Page loading... [guidechem.com]

- 12. researchgate.net [researchgate.net]

- 13. Metribuzin synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 14. epa.gov [epa.gov]

- 15. epa.gov [epa.gov]

- 16. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Core Mechanism of Action of N-Methyl Metribuzin

Abstract

Metribuzin and its N-methyl derivative are potent herbicides belonging to the triazinone chemical class.[1][2] Their herbicidal efficacy stems from a highly specific and disruptive interaction with the photosynthetic machinery within susceptible plants. This guide provides a detailed examination of the core mechanism of action, focusing on the molecular interactions, physiological consequences, and the experimental methodologies used to elucidate these processes. We will explore the inhibition of Photosystem II, the subsequent cascade of cytotoxic events, the biochemical basis for crop selectivity, and the evolution of resistance mechanisms at both the target site and metabolic levels.

Molecular Identity and Physicochemical Properties

Metribuzin is the parent compound, with N-Methyl Metribuzin being a key derivative.[3][4] Their primary mode of action is fundamentally identical. Understanding their chemical nature is foundational to comprehending their biological activity.

| Property | Metribuzin | N-Methyl Metribuzin | Reference(s) |

| Chemical Name | 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one | 6-(1,1-Dimethylethyl)-4-(methylamino)-3-(methylthio)-1,2,4-triazin-5(4H)-one | [2][5][4] |

| CAS Number | 21087-64-9 | 56742-45-1 | [6][4] |

| Molecular Formula | C₈H₁₄N₄OS | C₉H₁₆N₄OS | [5][4] |

| Molecular Weight | 214.29 g/mol | 228.31 g/mol | [5][4] |

| Appearance | Colorless, crystalline solid | Not specified; likely solid | [5] |

| Mode of Action | Photosystem II (PSII) Inhibitor | Photosystem II (PSII) Inhibitor | [5][7] |

| HRAC/WSSA Group | Group 5 (C1) | Group 5 (C1) | [5][8][9] |

The Core Mechanism: Interruption of Photosynthetic Electron Transport

The primary herbicidal action of Metribuzin is the potent inhibition of photosynthesis.[8][10] This occurs at a specific site within the chloroplasts, the powerhouse of plant cells.

Target Site: The D1 Protein of Photosystem II

Photosynthesis in plants involves two key multi-protein complexes, Photosystem I (PSI) and Photosystem II (PSII), embedded in the thylakoid membranes of chloroplasts. These systems work in concert to capture light energy and convert it into chemical energy. The herbicidal activity of the triazinone family, including Metribuzin, is localized exclusively to PSII.[11][12]

Within the PSII reaction center, a protein subunit known as D1 plays a critical role. The D1 protein contains a specific binding niche for a small, mobile molecule called plastoquinone (PQ) at the QB site.[13] In normal photosynthesis, an electron energized by light is passed to the primary acceptor, QA, and then to QB. This electron transfer process is essential for the production of ATP and NADPH, the energy currencies required to fix CO₂ into sugars.[14]

Metribuzin acts as a competitive inhibitor at this QB binding site on the D1 protein.[13][15] It physically occupies the space where plastoquinone would normally bind, effectively blocking the electron transport chain. This blockage prevents the re-oxidation of the primary electron acceptor, QA⁻, halting the entire photosynthetic process downstream from PSII.[16]

Downstream Consequences of PSII Inhibition

While halting the production of sugars could eventually lead to starvation, the death of susceptible plants is far more rapid.[17] The blockage of the electron transport chain causes a cascade of highly destructive secondary effects:

-

Formation of Triplet Chlorophyll: With the electron pathway blocked, the high-energy state of chlorophyll cannot be dissipated through photochemistry. This leads to the formation of triplet chlorophyll, a highly reactive state.

-

Generation of Reactive Oxygen Species (ROS): Triplet chlorophyll reacts with molecular oxygen (O₂) to produce singlet oxygen (¹O₂), a potent reactive oxygen species (ROS).[18] This initiates a chain reaction of oxidative damage.

-

Lipid Peroxidation and Membrane Destruction: The generated ROS attack polyunsaturated fatty acids in the thylakoid membranes, a process called lipid peroxidation. This leads to the breakdown of membrane integrity, causing leakage of cellular contents and rapid desiccation and disintegration of cells and organelles.[12][18]

The visible symptoms of this process on the plant, such as interveinal yellowing (chlorosis) followed by tissue death (necrosis), are the macroscopic manifestation of this catastrophic cellular damage.[17][19]

Caption: Photosynthetic electron transport chain inhibition by Metribuzin.

Plant Uptake, Translocation, and Selectivity

Metribuzin is a selective and systemic herbicide that can be absorbed through both the roots and, to a lesser extent, the foliage.[14][20][21] Following root uptake, it is transported upward throughout the plant via the xylem, the water-conducting tissue. This mode of translocation explains why injury symptoms typically appear first on older, lower leaves, which are transpiring the most.[17]

Mechanism of Crop Selectivity

The selectivity of Metribuzin—its ability to kill weeds without harming crops like soybeans, potatoes, or tomatoes—is not due to differences in uptake but rather to the plant's ability to metabolize the herbicide.[20][22] Tolerant species can rapidly detoxify Metribuzin through processes such as:

-

N-Glucoside Conjugation: The herbicide molecule is conjugated to a sugar molecule, rendering it non-toxic.[23]

-

Homoglutathione Conjugation: Binding to peptides to neutralize activity.[23]

In susceptible weed species, these metabolic pathways are either absent or too slow to prevent the herbicide from accumulating at its target site in the chloroplasts.[22]

The Challenge of Herbicide Resistance

The repeated use of herbicides with a single site of action can lead to the selection of resistant weed biotypes.[9][22] For Metribuzin, two primary mechanisms of resistance have been identified.

Target-Site Resistance (TSR)

This form of resistance arises from genetic mutations in the chloroplast psbA gene, which codes for the D1 protein.[24] These are typically single nucleotide polymorphisms (SNPs) that result in an amino acid substitution at or near the herbicide's binding site. A well-documented substitution is from serine to glycine at position 264 (Ser264Gly), which significantly reduces the binding affinity of triazine herbicides.[25] More recently, substitutions such as A251V have also been shown to confer resistance by creating steric clashes that prevent Metribuzin from docking effectively in the hydrophobic pocket of the D1 protein.[24]

Non-Target-Site (Metabolic) Resistance

Some weed populations have evolved the ability to resist Metribuzin even without mutations in the psbA gene.[26] This is known as non-target-site resistance and is typically achieved through enhanced metabolism of the herbicide.[23] This mechanism often involves the upregulation of detoxification enzymes, particularly cytochrome P450 monooxygenases.[23][27] These enzymes modify the herbicide molecule, detoxifying it before it can reach the chloroplasts in lethal concentrations.[27] This type of resistance is particularly challenging as it can confer cross-resistance to herbicides from different chemical classes.[23]

Experimental Protocols for Mechanism of Action Studies

Characterizing the inhibitory action of compounds like Metribuzin involves a combination of biochemical, biophysical, and molecular techniques. The following protocols provide a self-validating system where results from one assay corroborate the findings of another.

Protocol 1: Chlorophyll a Fluorescence (OJIP) Analysis

Causality: This technique provides a rapid, non-invasive assessment of PSII efficiency. A block in the electron transport chain at the QB site prevents the re-oxidation of QA, causing a rapid accumulation of electrons and a characteristic change in the fluorescence emission curve.

Methodology:

-

Plant Material: Grow susceptible plants (e.g., Arabidopsis thaliana, velvetleaf) to the 2-4 leaf stage.

-

Dark Adaptation: Before measurement, dark-adapt the leaves for at least 20 minutes to ensure all reaction centers are "open" (QA is fully oxidized).

-

Herbicide Application: Treat plants with a range of Metribuzin concentrations. Include an untreated control.

-

Measurement: Use a plant efficiency analyzer (e.g., a PAM fluorometer) to apply a saturating pulse of light to the dark-adapted leaf. The instrument records the fluorescence transient over time, from the initial level (O) through intermediate steps (J, I) to the peak level (P).

-

Data Analysis: A PSII inhibitor like Metribuzin will cause a very rapid rise from O to P and eliminate the J and I steps. The ratio of variable fluorescence to maximal fluorescence (Fv/Fm) will decrease, indicating stress on PSII. The data can be used to calculate an IC50 value (the concentration required to inhibit 50% of PSII activity).[16][28]

Protocol 2: Oxygen Evolution (Hill Reaction) Assay

Causality: Since the splitting of water (and release of O₂) is directly coupled to the electron flow through PSII, measuring the rate of oxygen evolution in the presence of an artificial electron acceptor provides a direct quantification of PSII activity. Inhibition of electron transport by Metribuzin will decrease the rate of oxygen evolution.

Methodology:

-

Thylakoid Isolation: Isolate functional thylakoid membranes from a susceptible plant species (e.g., pea, spinach).

-

Reaction Mixture: Prepare a buffered reaction mixture containing the isolated thylakoids and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP).

-

Herbicide Incubation: Aliquot the mixture into the chamber of an oxygen electrode (e.g., Clark-type electrode) and add varying concentrations of Metribuzin.

-

Measurement: Illuminate the chamber with a light source and record the rate of oxygen evolution. The rate will decrease as the herbicide concentration increases.

-

Data Analysis: Plot the rate of oxygen evolution against the herbicide concentration to determine the IC50 value, which should corroborate the findings from the chlorophyll fluorescence assay.[28]

Protocol 3: Molecular Docking and Gene Sequencing

Causality: To confirm the physical interaction at the D1 protein and identify resistance mutations, computational and molecular biology techniques are employed.

Methodology:

-

Molecular Docking:

-

Obtain the 3D crystal structure of the PSII D1 protein from a protein data bank.

-

Using software like AutoDock Vina, computationally model the docking of the Metribuzin molecule into the QB binding pocket.[24]

-

The simulation predicts the binding affinity and the specific amino acid residues involved in the interaction, providing a structural basis for the herbicide's action.[24][28]

-

-

psbA Gene Sequencing:

-

Collect leaf tissue from both susceptible and suspected resistant weed biotypes.

-

Extract total DNA.

-

Use PCR primers designed to amplify the region of the psbA gene that encodes the QB binding pocket.

-

Sequence the PCR products and align them.

-

Compare the sequences from resistant and susceptible plants to identify any nucleotide changes that result in amino acid substitutions.[25][27]

-

Caption: Experimental workflow for characterizing the mechanism of action.

References

-

Metribuzin. (n.d.). Wikipedia. [Link]

-

Metribuzin Herbicide. (n.d.). Minnesota Department of Agriculture. [Link]

-

Metribuzin - Active Ingredient Page. (n.d.). Chemical Warehouse. [Link]

-

Trebst, A., Wietoska, H. (1975). [Mode of action and structure-acitivity-relationships of the aminotriazinone herbicide Metribuzin. Inhibition of photosynthetic electron transport in chloroplasts by Metribuzin (author's transl)]. Z Naturforsch C Biosci., 30(4), 499-504. [Link]

-

Photosystem II Inhibitors. (n.d.). UC Agriculture and Natural Resources. [Link]

-

Inhibitors of Photosystem II. (n.d.). Herbicides That Act Through Photosynthesis - passel. [Link]

-

Metribuzin, Herbicide, Metribuzin suppliers. (n.d.). AgChemAccess. [Link]

-

Lecture Inhibition of Photosynthesis Inhibition at Photosystem II. (n.d.). LSU AgCenter. [Link]

-

Photosystem II inhibitors – Triazine Herbicides. (2015). NC State Extension Publications. [Link]

-

The Mode of Action of Triazine Herbicides in Plants. (2022). ResearchGate. [Link]

-

Elahifard, E., Ghanbari, A., Soltani, N., Tabatabaei, S. R. M., & Zand, E. (2018). Mechanisms of resistance to metribuzin in new resistant biotype of jungle rice (Echinochloa colona) in sugarcane fields of hot s. Acta Biologica Szegediensis, 62(1), 49-56. [Link]

-

Nakazato, I., et al. (2022). Resistance to the herbicide metribuzin conferred to Arabidopsis thaliana by targeted base editing of the chloroplast genome. Plant Biotechnology Journal, 20(11), 2162-2172. [Link]

-

Han, H., Yu, Q., Owen, M. J., & Powles, S. B. (2020). Metribuzin resistance via enhanced metabolism in a multiple herbicide resistant Lolium rigidum population. Pest Management Science, 76(11), 3785-3791. [Link]

-

LeBaron, H. M., McFarland, J. E., & Burnside, O. C. (Eds.). (2008). The Triazine Herbicides: A Milestone in the Development of Weed Control Technology. Elsevier. [Link]

- Herbicidal composition comprising triazinone compound. (n.d.).

-

Metribuzin. (n.d.). PubChem. [Link]

-

Herbicide Mode of Action and Injury Symptoms. (n.d.). Applied Weed Science Research. [Link]

-

Shcherbakov, A. M., et al. (2020). Efficacy of Slow-Release Formulations of Metribuzin and Tribenuron Methyl Herbicides for Controlling Weeds of Various Species in Wheat and Barley Stands. Polymers, 12(10), 2200. [Link]

-

Tan, M. K., et al. (2013). Non-target site mechanism of metribuzin tolerance in induced tolerant mutants of narrow-leafed lupin (Lupinus angustifolius L.). Weed Research, 53(1), 24-32. [Link]

-

Metribuzin (Ref: DPX G2504). (n.d.). AERU - University of Hertfordshire. [Link]

-

Han, H., Yu, Q., Owen, M. J., & Powles, S. B. (2020). Metribuzin resistance via enhanced metabolism in a multiple herbicide resistant Lolium rigidum population. Pest Management Science, 76(11), 3785-3791. [Link]

-

Lee, J., et al. (2025). Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. Pest Management Science. [Link]

-

Sýkora, J., et al. (2009). Rapid exposure assessment of PSII herbicides in surface water using a novel chlorophyll a fluorescence imaging assay. Talanta, 79(3), 663-670. [Link]

-

Metribuzin 75% DF. (n.d.). RedEagle International. [Link]

-

METRIBUZIN. (n.d.). Heranba Industries Limited. [Link]

-

Battaglino, M., et al. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. International Journal of Molecular Sciences, 22(16), 8887. [Link]

-

Analysis of Metribuzin and Associated Metabolites in Soil and Water Samples by Solid Phase Extraction and Reversed Phase Thin Layer Chromatography. (2025). ResearchGate. [Link]

-

Kalaji, H. M., et al. (2020). Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements. Plants, 9(4), 517. [Link]

-

A new series of acylhydrazones derived from metribuzin with modulated herbicidal activity. (n.d.). PMC. [Link]

-

López-Ruiz, R., et al. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. Applied Sciences, 12(23), 12053. [Link]

Sources

- 1. Triazine herbicides [m.chemicalbook.com]

- 2. What Is Metribuzin and How Is It Used in Agriculture? [jindunchemical.com]

- 3. guidechem.com [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. Metribuzin - Wikipedia [en.wikipedia.org]

- 6. heranba.co.in [heranba.co.in]

- 7. Metribuzin (Ref: DPX G2504) [sitem.herts.ac.uk]

- 8. Metribuzin Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 9. redeagleinternational.com [redeagleinternational.com]

- 10. Metribuzin | C8H14N4OS | CID 30479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. [Mode of action and structure-acitivity-relationships of the aminotriazinone herbicide Metribuzin. Inhibition of photosynthetic electron transport in chloroplasts by Metribuzin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 13. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 14. chemicalwarehouse.com [chemicalwarehouse.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 18. researchgate.net [researchgate.net]

- 19. Photosystem II inhibitors – Triazine Herbicides | NC State Extension Publications [content.ces.ncsu.edu]

- 20. Metribuzin, Herbicide, Metribuzin suppliers [agchemaccess.com]

- 21. pomais.com [pomais.com]

- 22. appliedweeds.cfans.umn.edu [appliedweeds.cfans.umn.edu]

- 23. ahri.uwa.edu.au [ahri.uwa.edu.au]

- 24. Resistance to the herbicide metribuzin conferred to Arabidopsis thaliana by targeted base editing of the chloroplast genome - PMC [pmc.ncbi.nlm.nih.gov]

- 25. cropj.com [cropj.com]

- 26. researchgate.net [researchgate.net]

- 27. Metribuzin resistance via enhanced metabolism in a multiple herbicide resistant Lolium rigidum population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of N-Methyl Metribuzin: A Technical Guide for Researchers

Affiliation: Google AI Labs

Abstract

Introduction: The Significance of N-Methyl Metribuzin

Metribuzin, with the chemical name 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one, is a selective triazinone herbicide effective against a wide range of broadleaf and grassy weeds.[1] Its mode of action involves the inhibition of photosynthesis at the photosystem II level.[2] The synthesis of Metribuzin can sometimes lead to the formation of related impurities, one of the most notable being N-Methyl Metribuzin (6-(1,1-Dimethylethyl)-4-(methylamino)-3-(methylthio)-1,2,4-triazin-5(4H)-one).

The presence of such impurities can have implications for the efficacy, toxicology, and regulatory approval of the final product. Therefore, the unambiguous identification and quantification of N-Methyl Metribuzin are crucial for quality control and safety assessment. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the structural elucidation and characterization of such compounds.

While extensive spectroscopic data is available for Metribuzin, a thorough search of scientific literature and chemical databases reveals a conspicuous absence of publicly available NMR, IR, and MS spectra for N-Methyl Metribuzin. This guide aims to bridge this gap by providing a detailed framework for its characterization, leveraging the well-established data of its parent compound, Metribuzin.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. Below are the structures of Metribuzin and its N-methylated analog.

Figure 1: Molecular Structure of Metribuzin and N-Methyl Metribuzin

Caption: 2D structures of Metribuzin and the predicted structure of N-Methyl Metribuzin.

Table 1: Physicochemical Properties of N-Methyl Metribuzin

| Property | Value | Source |

| CAS Number | 56742-45-1 | LGC Standards, Santa Cruz Biotechnology |

| Molecular Formula | C₉H₁₆N₄OS | LGC Standards, Santa Cruz Biotechnology |

| Molecular Weight | 228.32 g/mol | Biosynth |

| IUPAC Name | 6-tert-butyl-4-(methylamino)-3-(methylthio)-1,2,4-triazin-5(4H)-one | LGC Standards |

Spectroscopic Analysis of Metribuzin (Reference Data)

To provide a robust framework for the analysis of N-Methyl Metribuzin, this section details the spectroscopic data for the parent compound, Metribuzin. These data serve as a crucial reference for predicting and interpreting the spectra of its N-methylated derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 2: ¹H NMR Spectral Data of Metribuzin

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.42 | s | 9H | -C(CH₃)₃ |

| 2.59 | s | 3H | -SCH₃ |

| 4.93 | s | 2H | -NH₂ |

Solvent: CDCl₃, Frequency: 400 MHz[3]

Expert Insight: The sharp singlet at 1.42 ppm is characteristic of the nine equivalent protons of the tert-butyl group. The singlet at 2.59 ppm corresponds to the three protons of the methylthio group. The broad singlet at 4.93 ppm is indicative of the two amine protons. For N-Methyl Metribuzin, we would anticipate the disappearance of the -NH₂ signal and the appearance of a new signal for the N-methyl group, likely a singlet integrating to 3H, and a signal for the remaining N-H proton.

Table 3: ¹³C NMR Spectral Data of Metribuzin

| Chemical Shift (δ) ppm | Assignment |

| 14.24 | -SCH₃ |

| 27.49 | -C(CH₃)₃ |

| 37.59 | -C(CH₃)₃ |

| 150.91 | C=O |

| 160.52 | C-S |

| 160.92 | C-N |

Solvent: CDCl₃, Frequency: 100.40 MHz[3]

Expert Insight: The signals at 27.49 and 37.59 ppm correspond to the carbons of the tert-butyl group. The signal at 14.24 ppm is assigned to the methylthio carbon. The downfield signals are attributed to the carbonyl and other carbons within the triazine ring. In the ¹³C NMR spectrum of N-Methyl Metribuzin, a new signal for the N-methyl carbon would be expected.

Figure 2: Workflow for NMR Sample Preparation and Analysis

Caption: A generalized workflow for the preparation and analysis of a sample for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Key IR Absorption Bands of Metribuzin

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400-3300 | N-H stretching (amine) |

| ~2960 | C-H stretching (aliphatic) |

| ~1680 | C=O stretching (carbonyl) |

| ~1540 | N-H bending (amine) |

| ~1460 | C-H bending (aliphatic) |

Sample Preparation: KBr Pellet[3]

Expert Insight: The presence of the amine group is confirmed by the bands in the 3400-3300 cm⁻¹ and ~1540 cm⁻¹ regions. The strong absorption around 1680 cm⁻¹ is characteristic of the carbonyl group. For N-Methyl Metribuzin, changes in the N-H stretching and bending regions are expected due to the replacement of one N-H with an N-CH₃ group.

-

Sample Preparation: Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in a mortar and pestle.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Key Mass Spectral Peaks of Metribuzin

| m/z | Interpretation |

| 214 | [M]⁺ (Molecular Ion) |

| 199 | [M - CH₃]⁺ |

| 186 | [M - C₂H₄]⁺ |

| 157 | [M - C₄H₉]⁺ |

Ionization Method: Electron Ionization (EI)[4]

Expert Insight: The molecular ion peak at m/z 214 confirms the molecular weight of Metribuzin. The fragmentation pattern is consistent with the loss of a methyl group, an ethylene molecule, and the tert-butyl group. For N-Methyl Metribuzin, the molecular ion peak is expected at m/z 228. The fragmentation pattern would likely involve similar losses, as well as fragmentation specific to the N-methyl group.

Figure 3: General Workflow for LC-MS Analysis

Caption: A simplified workflow for analyzing a sample using Liquid Chromatography-Mass Spectrometry.

Conclusion and Future Outlook

This technical guide has outlined the essential spectroscopic methodologies for the characterization of N-Methyl Metribuzin. While direct experimental data for this compound remains elusive in the public domain, the comprehensive spectroscopic information provided for the parent compound, Metribuzin, serves as a valuable predictive and comparative tool. The presented protocols for NMR, IR, and MS offer a clear roadmap for researchers aiming to analyze N-Methyl Metribuzin.

The absence of published spectra for N-Methyl Metribuzin highlights a notable data gap in the analytical chemistry of herbicides and their impurities. Future work should focus on the synthesis and full spectroscopic characterization of this compound to provide a much-needed reference standard for analytical laboratories. Such data would be invaluable for ensuring the quality and safety of Metribuzin-based agricultural products.

References

-

LetoPharm Limited. (n.d.). 6-tert-butyl-4-(methylamino)-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one. Retrieved January 14, 2026, from [Link]

-

MDPI. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. Applied Sciences, 12(23), 12028. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 30479, Metribuzin. Retrieved January 14, 2026, from [Link].

-

National Institute of Standards and Technology. (n.d.). Metribuzin. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Metribuzin. Retrieved January 14, 2026, from [Link]

-

Semantic Scholar. (1984). Spectrometric Characterization of Metribuzin and its Metabolites. Applied Spectroscopy. [Link]

-

Swarna, C., Babu Naidu, K., & N.V.S. Naidu. (2012). Development and Validation of RP-HPLC and UV Methods of Analysis for Metribuzin in Its Formulation. Asian Journal of Chemistry, 24(6), 2657-2660. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Pesticide Fact Sheet: Metribuzin. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). Metribuzin. Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide to the Thermal Stability and Degradation of N-Methyl Metribuzin

<_ _>

Abstract

This guide provides a comprehensive technical overview of the thermal stability and degradation of N-Methyl Metribuzin. Initial research indicates that "N-Methyl Metribuzin" is a derivative of the widely used triazinone herbicide, Metribuzin. While data on the N-methylated form is sparse, this document establishes a robust analytical framework by leveraging the extensive literature on Metribuzin. We will detail methodologies for assessing thermal stability, elucidate known degradation pathways of the parent compound, and provide expert analysis on how N-methylation may influence these properties. This guide serves as a foundational resource, combining established protocols with theoretical insights to empower researchers in their evaluation of this compound class.

Introduction: Contextualizing N-Methyl Metribuzin

Metribuzin, 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one, is a selective herbicide that functions by inhibiting Photosystem II in plants.[1] Its environmental fate, persistence, and degradation are of significant interest. The subject of this guide, N-Methyl Metribuzin (CAS 56742-45-1), is a derivative where the primary amino group at the N-4 position is methylated.[2][3] This structural modification can significantly alter the physicochemical properties of the molecule, including its thermal stability and degradation profile.

Understanding the thermal stability of such compounds is critical for several reasons:

-

Storage and Formulation: Ensuring the active ingredient remains stable under various storage temperatures is crucial for product efficacy and safety.

-

Manufacturing: High temperatures during synthesis or processing can lead to degradation, impacting yield and purity.[4]

-

Environmental Fate: Thermal degradation can be a pathway for dissipation in the environment, influencing the persistence and potential impact of the herbicide and its metabolites.[5]

This document will provide the necessary theoretical grounding and practical methodologies to rigorously assess the thermal characteristics of N-Methyl Metribuzin.

Methodologies for Thermal Stability Assessment

A multi-faceted approach is required to fully characterize the thermal behavior of a compound. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often complemented by isothermal stress testing with subsequent chromatographic analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6][7] It is the cornerstone for determining the onset temperature of decomposition.

Causality Behind Experimental Choices: The choice of a dynamic heating ramp allows for the identification of distinct temperature ranges where mass loss occurs. An inert nitrogen atmosphere is typically used to study inherent thermal decomposition, preventing oxidative reactions that would occur in the presence of air and complicate the degradation profile.

Protocol: TGA of N-Methyl Metribuzin

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of N-Methyl Metribuzin into an alumina crucible.[8]

-

Atmosphere: Purge the TGA furnace with high-purity nitrogen gas at a flow rate of 30-50 mL/min to ensure an inert environment.[8]

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant rate of 10 °C/min.[9]

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins. Identify temperatures for 5% (T₅) and 50% (T₅₀) mass loss.

Figure 1: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10] It is invaluable for detecting thermal events like melting, crystallization, and decomposition, which manifest as endothermic or exothermic peaks.[11][12]

Causality Behind Experimental Choices: DSC provides energetic information that TGA cannot. An endothermic peak at the melting point confirms the material's identity and purity, while sharp exothermic peaks often indicate decomposition.[13] Using sealed crucibles is crucial to contain any volatile products and ensure accurate measurement of the heat of reaction.[11]

Protocol: DSC of N-Methyl Metribuzin

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.[10]

-

Sample Preparation: Accurately weigh 2-5 mg of N-Methyl Metribuzin into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

-

Atmosphere: Maintain a nitrogen purge gas flow (30-50 mL/min) over the sample and reference pans.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference.

-

Data Analysis: Plot heat flow (W/g) versus temperature. Identify the melting point (T_m) as the peak of the endothermic event and the decomposition temperature (T_d) as the onset of the major exothermic event. Integrate the peak areas to determine the enthalpy of fusion (ΔH_fus) and decomposition (ΔH_d).

Degradation Pathways and Product Identification

Known Degradation of Metribuzin

Metribuzin primarily degrades through microbial and photochemical processes into three main metabolites.[14][16] These transformations, which involve deamination and oxidation, are also plausible under thermal stress.

-

Desamino-metribuzin (DA): Formed by the loss of the amino group at the N-4 position.[17]

-

Diketo-metribuzin (DK): Formed by the oxidation of the methylthio group to a hydroxyl group, followed by tautomerization to the more stable keto form.[18]

-

Desamino-diketo-metribuzin (DADK): The most degraded form, resulting from both deamination and oxidation.[15][17]

Table 1: Major Degradation Products of Metribuzin

| Compound | Abbreviation | Formation Pathway | Key Structural Change |

|---|---|---|---|

| Desamino-metribuzin | DA | Deamination of Metribuzin | Loss of -NH₂ group |

| Diketo-metribuzin | DK | Oxidation/hydrolysis of Metribuzin | Replacement of -SCH₃ with =O |

| Desamino-diketo-metribuzin| DADK | Deamination of DK or Oxidation of DA | Loss of -NH₂ and replacement of -SCH₃ with =O |

Figure 2: Known degradation pathways of the parent compound, Metribuzin.[14][15]

Predicted Impact of N-Methylation

The presence of a methyl group on the N-4 nitrogen atom of N-Methyl Metribuzin is expected to alter its degradation profile in two key ways:

-

Inhibition of Deamination: The primary deamination pathway that produces DA and DADK from Metribuzin involves the loss of the -NH₂ group. In N-Methyl Metribuzin, this is replaced by a more stable secondary amine (-NHCH₃). Direct deamination to form a ketone at this position is less likely. Therefore, the formation of DA and DADK analogs is predicted to be significantly hindered.

-

Dominance of the Oxidation Pathway: With the deamination pathway suppressed, the degradation is likely to proceed primarily through the oxidation of the methylthio group, similar to the formation of DK from Metribuzin. The primary thermal degradant of N-Methyl Metribuzin would therefore be the N-methylated analog of diketo-metribuzin.

Isothermal Stress Testing and Product Identification

To confirm these hypotheses, isothermal stress testing followed by HPLC-MS is the definitive analytical workflow.

Causality Behind Experimental Choices: Heating the sample at a fixed temperature just below its main decomposition onset (determined by TGA) allows for the controlled generation of degradation products without complete sample destruction. HPLC coupled with high-resolution mass spectrometry (MS) is the gold standard for separating and identifying the resulting mixture of parent compound and degradants based on their retention times and mass-to-charge ratios.[19]

Protocol: Isothermal Stressing and HPLC-MS Analysis

-

Sample Preparation: Prepare a stock solution of N-Methyl Metribuzin (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[20]

-

Isothermal Stress:

-

Transfer aliquots of the stock solution into sealed vials.

-

Place the vials in a calibrated oven or heating block set to a temperature determined from TGA/DSC results (e.g., 20 °C below T_onset).

-

Remove vials at predetermined time points (e.g., 0, 1, 4, 8, 24 hours).

-

Cool samples to room temperature immediately.

-

-

HPLC-MS Analysis:

-

Dilute the stressed samples appropriately.

-

Inject the samples into an LC-MS system. A reverse-phase C18 column is typically suitable.

-

Run a gradient elution program (e.g., water/acetonitrile with 0.1% formic acid).

-

Operate the mass spectrometer in a full-scan, positive ionization mode to detect the parent compound and potential degradants.

-

-

Data Analysis:

-

Compare the chromatograms of stressed samples to the time-zero sample.

-

Identify new peaks that appear or grow over time.

-

Determine the mass-to-charge ratio (m/z) of these new peaks and propose structures based on the predicted degradation pathways.[19]

-

Figure 3: Experimental workflow for isothermal stress testing and HPLC-MS analysis.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for evaluating the thermal stability and degradation of N-Methyl Metribuzin. By integrating TGA and DSC, a clear picture of the compound's bulk thermal properties can be obtained. While the degradation pathways of the parent herbicide, Metribuzin, are well-established, the influence of N-methylation presents a compelling area for investigation. The proposed inhibition of the deamination pathway is a strong, chemically-reasoned hypothesis.

Future work should focus on executing the described isothermal stress tests to empirically confirm the degradation products of N-Methyl Metribuzin. Kinetic analysis of the degradation process at different temperatures would further enhance the understanding of its stability profile, providing critical data for formulation development, shelf-life prediction, and environmental risk assessment.

References

-

Huertas-Pérez, J. F., et al. (2006). Degradation pathways of metribuzin. ResearchGate. Available at: [Link]

-

Prime Process Safety Center. (n.d.). Differential Scanning Calorimetry (DSC). Prime Process Safety Center. Available at: [Link]

-

del Mar Gómez-Pidal, M., et al. (2022). Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]

-

Hu, C.-Y., et al. (2023). Degradation of metribuzin in the UV/chlorine process: kinetic model, degradation by-products and transformation pathways. Environmental Science: Water Research & Technology. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). Health Effects Support Document for Metribuzin. EPA.gov. Available at: [Link]

-

Hu, C.-Y., et al. (2023). Degradation of metribuzin in the UV/chlorine process: kinetic model, degradation by-products and transformation pathways. RSC Publishing. Available at: [Link]

-

Henriksen, T., et al. (2003). Degradation and sorption of metribuzin and primary metabolites in a sandy soil. PubMed. Available at: [Link]

-

Webster, G. R. B., et al. (1984). Spectrometric Characterization of Metribuzin and its Metabolites. Semantic Scholar. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Metribuzin. PubChem. Available at: [Link]

-

Zhang, H., et al. (2014). Degradation of metribuzin under various temperatures. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). N-Methyl Metribuzin-d3. PubChem. Available at: [Link]

-

Intertek. (n.d.). Differential Scanning Calorimetry Analysis. Intertek. Available at: [Link]

-

Precisa Gravimetrics AG. (2025). DSC Differential Scanning Calorimetry - Principles, Applications, and Real-World Use. Precisa Gravimetrics AG. Available at: [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Wikipedia. Available at: [Link]

-

Al-Saleh, I. A., et al. (2024). Soil Actinobacteria Exhibit Metabolic Capabilities for Degrading the Toxic and Persistent Herbicide Metribuzin. National Center for Biotechnology Information. Available at: [Link]

-

Harbin Institute of Technology. (2023). Metribuzin and metamitron degradation using catalytic ozonation over tourmaline: Kinetics, degradation pathway, and toxicity. Harbin Institute of Technology. Available at: [Link]

-

Wikipedia. (n.d.). Metribuzin. Wikipedia. Available at: [Link]

-

Qi, L., et al. (2024). Efficient and Selective Synthesis of Metribuzin and Its Isomer via Simple Acid-Base Regulation Strategy. ResearchGate. Available at: [Link]

-

Agriculture and Environment Research Unit, University of Hertfordshire. (n.d.). Metribuzin (Ref: DPX G2504). AERU. Available at: [Link]

-

Chen, S., et al. (2012). Thermal analysis results of DTA and TG for glyphosate. ResearchGate. Available at: [Link]

-

O'Donovan, R. (n.d.). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. Dublin City University. Available at: [Link]

-

Zhang, H., et al. (2014). Biodegradation of triazine herbicide metribuzin by the strain Bacillus sp. N1. PubMed. Available at: [Link]

- Jiangsu Sevencontinent Green Chem Co Ltd. (n.d.). Synthesis method of metribuzin. Patsnap.

-

U.S. Environmental Protection Agency. (n.d.). Analytical method for metribuzin and its transformation products. EPA.gov. Available at: [Link]

-

EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). EPFL. Available at: [Link]

-

Dlamini, S. B., et al. (2025). Thermal analysis as a tool for the environmental assessment of agricultural chemical residues: a systematic review. National Center for Biotechnology Information. Available at: [Link]

-

Swarna, C., et al. (2011). Development and validation of RP-HPLC and UV methods of analysis for metribuzin in its formulation. TSI Journals. Available at: [Link]

-

XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. Available at: [Link]

-

Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Metribuzin - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. N-Methyl Metribuzin | CAS 56742-45-1 | LGC Standards [lgcstandards.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Metribuzin | C8H14N4OS | CID 30479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thermal analysis as a tool for the environmental assessment of agricultural chemical residues: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 8. epfl.ch [epfl.ch]

- 9. researchgate.net [researchgate.net]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. Differential Scanning Calorimetry (DSC) - Prime Process Safety Center [primeprocesssafety.com]

- 12. Differential Scanning Calorimetry Analysis [intertek.com]

- 13. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Soil Actinobacteria Exhibit Metabolic Capabilities for Degrading the Toxic and Persistent Herbicide Metribuzin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Degradation and sorption of metribuzin and primary metabolites in a sandy soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Spectrometric Characterization of Metribuzin and its Metabolites | Semantic Scholar [semanticscholar.org]

- 19. epa.gov [epa.gov]

- 20. tsijournals.com [tsijournals.com]

The Unseen Counterpart: A Technical Guide to N-Methyl Metribuzin in the World of the Herbicide Metribuzin

Foreword: Beyond the Primary Metabolite